7-Aminocephalosporanic acid

Catalog No.
S516386
CAS No.
957-68-6
M.F
C10H12N2O5S
M. Wt
272.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Aminocephalosporanic acid

CAS Number

957-68-6

Product Name

7-Aminocephalosporanic acid

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

InChI

InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1

InChI Key

HSHGZXNAXBPPDL-HZGVNTEJSA-N

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Solubility

Soluble in DMSO

Synonyms

7-ACS; 7 ACS; 7ACS; 7-Aminocephalosporinic acid; 7 Aminocephalosporinic acid; 7Aminocephalosporinic acid;

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)[NH3+])SC1)C(=O)[O-]

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)[NH3+])SC1)C(=O)[O-]

Description

The exact mass of the compound 7-Aminocephalosporanic acid is 272.0467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. It belongs to the ontological category of alpha,beta-unsaturated monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Building Block for Cephalosporin Antibiotics

7-Aminocephalosporanic acid (7-ACA) is a crucial molecule in scientific research due to its role as the core chemical structure for a large class of antibiotics called cephalosporins Wikipedia: . These antibiotics are widely used to treat bacterial infections and are a mainstay in many hospitals around the world.

7-ACA itself does not possess antibiotic properties, but it serves as the starting point for the synthesis of various semi-synthetic cephalosporins. By chemically modifying the side chains attached to the 7-ACA core, scientists can create cephalosporins with different spectrums of activity against various bacteria . This allows researchers to develop new antibiotics to target specific pathogens and address emerging issues of antibiotic resistance.

Advantages of 7-ACA for Cephalosporin Development

There are several advantages to using 7-ACA as a starting material for cephalosporin development:

  • Standardized Core Structure: 7-ACA provides a consistent and well-defined core structure, allowing researchers to focus their efforts on modifying the side chains to achieve desired properties Sigma-Aldrich: .
  • Versatility: The ability to modify the side chains of 7-ACA enables the creation of a wide range of cephalosporins with different pharmacological profiles, including variations in potency, spectrum of activity, and pharmacokinetics PubChem: .
  • Improved Efficiency: Using 7-ACA as a starting point can streamline the development process compared to synthesizing the entire cephalosporin molecule from scratch.

Research on 7-ACA Production Methods

Another area of scientific research involving 7-ACA focuses on optimizing its production methods. Traditionally, 7-ACA was obtained through chemical or enzymatic processes from cephalosporin C, another antibiotic molecule . However, these methods can be environmentally unfriendly and generate significant waste.

Current research explores alternative methods for producing 7-ACA, such as using genetically modified organisms that can directly synthesize the molecule. This approach has the potential to be more sustainable and cost-effective .

7-Aminocephalosporanic acid (7-ACA) is the core molecule for the synthesis of a broad class of antibiotics known as cephalosporins []. It is a naturally occurring compound found in honeybees (Apis cerana) []. However, commercially, it is obtained through the chemoenzymatic hydrolysis of cephalosporin C, another naturally occurring antibiotic produced by the fungus Acremonium []. 7-ACA serves as a crucial building block for the development of various cephalosporin derivatives with diverse therapeutic applications [].


Molecular Structure Analysis

7-ACA possesses a unique bicyclic structure consisting of a β-lactam ring fused with a dihydrothiazole ring []. The β-lactam ring is a four-membered ring containing a nitrogen atom and a carbonyl group. This ring structure is crucial for the antibiotic activity of cephalosporins as it closely resembles the structure of the peptidoglycan, a key component of bacterial cell walls []. The dihydrothiazole ring contains a sulfur atom, which contributes to the stability of the molecule [].


Chemical Reactions Analysis

Synthesis:

7-ACA is not typically synthesized directly; instead, it is obtained from the semi-synthetic process of hydrolyzing cephalosporin C using specific enzymes [].

Reactions for cephalosporin synthesis:

The primary significance of 7-ACA lies in its use as a starting material for the synthesis of various cephalosporin antibiotics. The core structure of 7-ACA is modified through acylation reactions at specific positions on the molecule. For instance, cefotaxime, a third-generation cephalosporin, can be synthesized by reacting 7-ACA with S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) in the presence of a base like triethylamine []. This reaction attaches a specific side chain to the 7-ACA molecule, conferring unique properties to the resulting antibiotic [].

Physical and Chemical Properties

  • Molecular Formula: C10H12N2O5S []
  • Molar Mass: 272.278 g/mol []
  • Appearance: White to off-white crystalline powder []
  • Melting Point: Not reported
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water and polar organic solvents []
  • Stability: Relatively stable under acidic conditions, but decomposes in alkaline solutions []

7-ACA can cause skin and eye irritation and may trigger allergic reactions upon inhalation or skin contact []. Therefore, standard laboratory safety protocols should be followed when handling 7-ACA, including wearing protective gloves, eye protection, and working in a well-ventilated fume hood [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-4

Exact Mass

272.0467

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9XI67897RG

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 73 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 72 of 73 companies with hazard statement code(s):;
H317 (98.61%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (98.61%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (13.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

957-68-6

Wikipedia

7-ACA
7beta-aminocephalosporanic acid

Dates

Modify: 2023-08-15
1: Endoh T, Yagihashi A, Sasaki M, Watanabe N. Ceftizoxime-induced hemolysis due to immune complexes: case report and determination of the epitope responsible for immune complex-mediated hemolysis. Transfusion. 1999 Mar;39(3):306-9. PubMed PMID: 10204595.

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